(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione
(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione
Cytochalasin A is a cytochalasin.
Cytochalasin a is a natural product found in Boeremia exigua with data available.
Cytochalasin a is a natural product found in Boeremia exigua with data available.
Brand Name:
Vulcanchem
CAS No.:
14110-64-6
VCID:
VC20898217
InChI:
InChI=1S/C29H35NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,23-24,26-27,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/t18?,19?,23?,24?,26?,27?,29-/m1/s1
SMILES:
CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O
Molecular Formula:
C29H35NO5
Molecular Weight:
477.6 g/mol
(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione
CAS No.: 14110-64-6
Cat. No.: VC20898217
Molecular Formula: C29H35NO5
Molecular Weight: 477.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cytochalasin A is a cytochalasin. Cytochalasin a is a natural product found in Boeremia exigua with data available. |
|---|---|
| CAS No. | 14110-64-6 |
| Molecular Formula | C29H35NO5 |
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | (1S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione |
| Standard InChI | InChI=1S/C29H35NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,23-24,26-27,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/t18?,19?,23?,24?,26?,27?,29-/m1/s1 |
| Standard InChI Key | ZMAODHOXRBLOQO-QXBULPHQSA-N |
| Isomeric SMILES | CC1CCCC(=O)C=CC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |
| SMILES | CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |
| Canonical SMILES | CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |
| Appearance | White powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator